DBCO-Sulfo-NHS ester
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Overview
Description
Scientific Research Applications
DBCO-Sulfo-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through copper-free click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of bioconjugates for various industrial applications.
Mechanism of Action
Target of Action
DBCO-Sulfo-NHS Ester primarily targets biomolecules containing primary amines . These primary amines are often found in proteins and peptides, making them the main targets for this compound .
Mode of Action
The compound contains an NHS ester moiety that readily reacts with primary amines on biomolecules . This reaction, known as acylation, is favored at near-neutral pH (6-9) and with concentrated protein solutions . The compound also contains a DBCO group that can undergo a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC) . This pathway allows for the specific reaction of the DBCO group in the compound with azide-containing molecules .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chemical properties. As a water-soluble compound , it can be dissolved in aqueous buffers or dry water-miscible organic solvents such as DMSO or DMF before diluting in the final reaction buffer . The compound’s NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .
Result of Action
The result of the action of this compound is the formation of a stable urea linkage between the compound and the primary amine-containing biomolecule . This allows for the effective labeling of these biomolecules, which can be useful in various applications such as protein analysis, cell imaging, and material modification .
Action Environment
The action of this compound is influenced by several environmental factors. The reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) .
Future Directions
DBCO-Sulfo-NHS Ester has a wide range of applications, especially in biomedical research and clinical applications . For example, it can be used to label or modify biomolecules such as proteins, antibodies, and nucleic acids . It can also be used to connect fluorescent dyes or radioactive isotopes to proteins for cell tracing, protein localization, and molecular imaging research .
Biochemical Analysis
Biochemical Properties
DBCO-Sulfo-NHS ester plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, forming stable urea structures .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It is used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with DBCO moiety in 100% aqueous buffers . This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is quite specific. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, stock solutions should be prepared immediately before use . Reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C). Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DBCO-Sulfo-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it is crucial to prepare stock solutions immediately before use and store them under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pH, and concentration are closely monitored. The final product is purified using techniques like chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DBCO-Sulfo-NHS ester primarily undergoes acylation reactions with primary amines on biomolecules. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .
Common Reagents and Conditions
Reagents: Aqueous buffer or water-miscible organic solvents such as DMSO or DMF.
Conditions: The reaction is typically carried out at room temperature or on ice, with reaction times ranging from 30 minutes to several hours.
Major Products
The major product of the reaction between this compound and primary amines is a conjugated biomolecule with a DBCO moiety. This product can further react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-acid
- Dibenzocyclooctyne-amine
Uniqueness
DBCO-Sulfo-NHS ester is unique due to its water solubility and ability to perform copper-free click chemistry. This makes it particularly suitable for biological applications where copper ions could be toxic. Additionally, its sulfonated form enhances its solubility in aqueous buffers, making it more versatile for various experimental conditions .
Properties
IUPAC Name |
sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHPYSXPCJSPR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N2NaO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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